molecular formula C20H23N3O6 B11544384 N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11544384
M. Wt: 401.4 g/mol
InChI Key: KVBPDVVCCYFTQR-YVNNLAQVSA-N
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Description

N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves the condensation of 2-hydroxy-4-methylbenzaldehyde with hydrazine derivatives, followed by acylation with 3,4,5-trimethoxybenzoyl chloride. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

N-[2-[(2Z)-2-[(2-hydroxy-4-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H23N3O6/c1-12-5-6-13(15(24)7-12)10-22-23-18(25)11-21-20(26)14-8-16(27-2)19(29-4)17(9-14)28-3/h5-10,24H,11H2,1-4H3,(H,21,26)(H,23,25)/b22-10-

InChI Key

KVBPDVVCCYFTQR-YVNNLAQVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N\NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)O

Origin of Product

United States

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